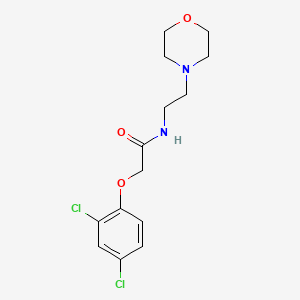

Acetamide, 2-(2,4-dichlorophenoxy)-N-(2-(4-morpholinyl)ethyl)-

Description

Properties

CAS No. |

49808-93-7 |

|---|---|

Molecular Formula |

C14H18Cl2N2O3 |

Molecular Weight |

333.2 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide |

InChI |

InChI=1S/C14H18Cl2N2O3/c15-11-1-2-13(12(16)9-11)21-10-14(19)17-3-4-18-5-7-20-8-6-18/h1-2,9H,3-8,10H2,(H,17,19) |

InChI Key |

RGPSOYFBKZRACN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(2,4-Dichlorophenoxy)-N-(2-(4-morpholinyl)ethyl)acetamide

- CAS No.: 49808-93-7

- Molecular Formula : C₁₄H₁₈Cl₂N₂O₃

- Structural Features: A 2,4-dichlorophenoxy group linked to an acetamide backbone. A morpholinyl ethyl group (-CH₂CH₂-morpholine) attached to the nitrogen of the acetamide.

Key Properties :

- The morpholine ring enhances solubility in polar solvents due to its oxygen and nitrogen atoms, improving pharmacokinetic profiles .

Comparison with Structurally Similar Compounds

2-(4-Chlorophenoxy)-N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]acetamide

- CAS No.: 878738-16-0

- Molecular Formula : C₂₁H₂₂ClN₃O₃

- Differences: Replaces the acetamide’s nitrogen with a benzimidazole ring. The phenoxy group is 4-chloro instead of 2,4-dichloro.

- Reduced halogenation on the phenoxy group could lower lipophilicity and alter enzyme inhibition efficacy .

2-(4-Chloro-3-Methylphenoxy)-N-[4-(4-Morpholinylmethyl)phenyl]acetamide

- CAS No.: 638155-45-0

- Molecular Formula : C₂₀H₂₃ClN₂O₃

- Differences: Phenoxy group substituted with 4-chloro and 3-methyl groups. Morpholine is part of a morpholinylmethyl-phenyl substituent.

- The phenyl-morpholinylmethyl group may enhance metabolic stability but lower solubility compared to the target compound’s linear morpholinyl ethyl chain .

N-(4-Chlorophenyl)-2-(2,6-Dichlorophenyl)acetamide

- CAS No.: 560075-65-2

- Molecular Formula: C₁₄H₁₀Cl₃NO

- Differences :

- Dichloro substitution at the 2,6-positions on the phenyl ring.

- Acetamide nitrogen linked to a 4-chlorophenyl group.

- Absence of the morpholine group may result in poorer solubility and altered pharmacokinetics .

2-(4-Chloro-2-Methylphenoxy)-N-[3-(Trifluoromethyl)phenyl]acetamide

- CAS No.: 403-97-4

- Molecular Formula: C₁₆H₁₃ClF₃NO₂

- Differences: Phenoxy group substituted with 4-chloro and 2-methyl groups. Trifluoromethylphenyl group attached to the acetamide nitrogen.

- Impact: The electron-withdrawing trifluoromethyl group increases metabolic stability and lipophilicity. Methyl substitution on the phenoxy ring may reduce herbicidal activity compared to the 2,4-dichloro configuration .

Enzyme Inhibition (COX-2)

- Target Compound: Derivatives of 2-(2,4-dichlorophenoxy)acetamide with morpholinyl ethyl groups show superior COX-2 inhibition compared to 2,4-dichlorophenoxyacetic acid (2,4-D) due to enhanced binding interactions from the acetamide and morpholine moieties .

- Analogues :

Auxin-like Activity

- Analogues :

Physicochemical Properties

| Property | Target Compound (CAS 49808-93-7) | CAS 878738-16-0 (Benzimidazole) | CAS 638155-45-0 (Morpholinylmethyl Phenyl) |

|---|---|---|---|

| Molecular Weight | 345.21 g/mol | 399.87 g/mol | 374.86 g/mol |

| Polar Groups | Morpholine, acetamide | Benzimidazole, morpholine | Morpholine, phenyl |

| Solubility | High (polar solvents) | Moderate | Low (due to phenyl group) |

| Melting Point | Not reported | Not reported | Not reported |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N-(2-(4-morpholinyl)ethyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with nucleophilic substitution between 2,4-dichlorophenol and chloroacetamide derivatives. For example:

Step 1 : React 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form 2-(2,4-dichlorophenoxy)acetyl chloride.

Step 2 : Couple the intermediate with 4-morpholinylethylamine via an amide bond formation. Solvent choice (e.g., dichloromethane or ethanol) and reaction temperature (20–40°C) are critical for yield optimization.

Purification is achieved via column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane). Reaction progress is monitored by TLC or HPLC .

Q. How can the molecular structure of this compound be validated?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR (¹H/¹³C) : Assign peaks to specific protons (e.g., morpholine ring protons at δ 2.4–3.5 ppm) and carbons (e.g., carbonyl carbon at ~170 ppm).

- X-ray crystallography : Resolve the 3D structure, particularly the spatial arrangement of the dichlorophenoxy and morpholinyl groups. This reveals interactions critical for DNA binding .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z ~385).

Advanced Research Questions

Q. Why does this compound lack antitumor activity despite structural similarity to active acridinecarboxamides?

- Methodological Answer : Comparative structural analysis using X-ray crystallography shows that the side-chain interactions (e.g., morpholinyl group vs. dimethylaminoethyl in DACA) fail to induce sufficient DNA distortion to poison topoisomerase II. Key differences include:

- Hydrogen bonding : The morpholinyl oxygen forms weaker interactions with DNA backbone phosphates compared to protonated amines in active analogs.

- Conformational flexibility : The rigid morpholine ring limits optimal intercalation into DNA base pairs.

Researchers should use molecular dynamics simulations to model DNA binding and validate findings via enzymatic assays (e.g., topoisomerase II inhibition assays) .

Q. How can researchers resolve contradictions in biological activity data between this compound and structurally related acetamides?

- Methodological Answer : Contradictions often arise from differences in functional groups (e.g., chloro vs. methoxy substituents) or assay conditions. To address this:

SAR Studies : Systematically modify substituents (e.g., replace morpholinyl with piperazinyl) and test activity in standardized assays.

Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies) and enzyme concentrations.

Data Normalization : Use reference compounds (e.g., DACA) as internal controls.

For example, while 2-(4-chlorophenoxy)-N-phenylacetamide derivatives show anti-inflammatory activity, the morpholinyl group here redirects the mechanism toward DNA interaction without cytotoxicity .

Q. What experimental approaches can elucidate the compound’s interaction with biological targets?

- Methodological Answer : Combine biophysical and biochemical techniques:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to DNA or proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence when the compound binds to enzymes (e.g., cytochrome P450).

- Molecular Docking : Predict binding poses using software like AutoDock Vina, followed by validation via site-directed mutagenesis of target residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.